Clinical Tolerability: Prothionamide Reduces Adverse Event Incidence by 34.2% Compared to Ethionamide
In a double-blind comparative study of 162 patients with advanced pulmonary tuberculosis receiving a daily dose of 500 mg over 6 months, prothionamide demonstrated a statistically significant reduction in adverse event incidence compared to ethionamide. Specifically, 64.6% of patients in the ethionamide group reported side effects, whereas only 42.5% of patients in the prothionamide group reported side effects, representing an absolute risk reduction of 22.1 percentage points and a relative reduction of 34.2% [1]. Gastrointestinal disturbances, the predominant adverse effect, were consistently less frequent in the prothionamide group throughout the study period [1].
| Evidence Dimension | Adverse event incidence rate |
|---|---|
| Target Compound Data | 42.5% of patients reported side effects (prothionamide, 500 mg daily, n=80) |
| Comparator Or Baseline | 64.6% of patients reported side effects (ethionamide, 500 mg daily, n=82) |
| Quantified Difference | Absolute reduction: 22.1 percentage points; Relative reduction: 34.2% |
| Conditions | Double-blind comparative study; 6-month treatment duration; advanced pulmonary tuberculosis patients; daily 500 mg oral dose |
Why This Matters
This 34.2% relative reduction in adverse event burden directly impacts patient adherence, treatment completion rates, and overall regimen tolerability, making prothionamide the preferred procurement choice when gastrointestinal tolerability is a critical selection criterion.
- [1] Gupta, D.K., Mital, O.P., Agarwal, M.C., Kansal, H.M., Nath, S. A comparison of therapeutic efficacy and toxicity of ethionamide and prothionamide in Indian patients. J Indian Med Assoc, 1977, 68(2):25-29. PMID: 326974. View Source
